REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][OH:4].[C:5]1(=[O:12])[CH:10]=[CH:9][C:8](=[O:11])[CH:7]=[CH:6]1>C(O)C>[OH:4][CH2:3][CH2:2][S:1][C:10]1[C:5](=[O:12])[CH:6]=[CH:7][C:8](=[O:11])[CH:9]=1
|
Name
|
|
Quantity
|
25.9 mL
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
while bubbling nitrogen through the suspension
|
Type
|
CUSTOM
|
Details
|
At the end of 15 minutes
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
The mixture is left
|
Type
|
STIRRING
|
Details
|
with stirring for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered through a no
|
Type
|
WASH
|
Details
|
The orange-red precipitate is washed with 3×50 ml of cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Orange crystals are obtained
|
Reaction Time |
30 s |
Name
|
|
Type
|
|
Smiles
|
OCCSC=1C(C=CC(C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |